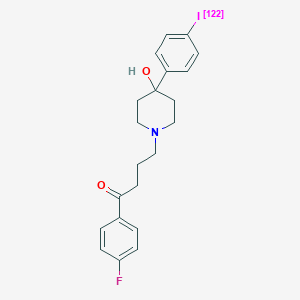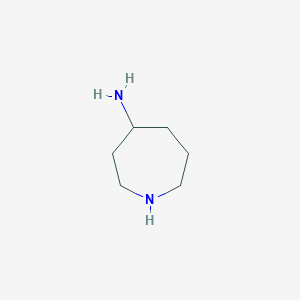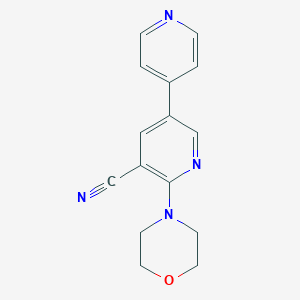![molecular formula C8H14O8 B034025 (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid CAS No. 105369-74-2](/img/structure/B34025.png)
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid, commonly known as D-threo-1,4-dimethyl-2,3,4,5-tetrahydroxypentane-1-carboxylic acid, is a naturally occurring sugar derivative. This molecule has been of great interest to researchers due to its unique chemical structure and potential applications in various fields such as medicine, agriculture, and food industry.
作用機序
The exact mechanism of action of (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid can modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
The advantages of using (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid in lab experiments include its availability, stability, and ease of synthesis. However, its limitations include its high cost and limited solubility in certain solvents.
将来の方向性
There are several future directions for research on (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammatory disorders. Another direction is to explore its applications in the food industry as a sweetener or flavor enhancer. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
合成法
The synthesis of (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid can be achieved through several methods. One of the most common methods is the enzymatic synthesis using aldolase enzymes. This method involves the condensation of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate in the presence of aldolase enzymes to form the desired molecule.
科学的研究の応用
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, this molecule has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a chiral building block in the synthesis of various pharmaceuticals.
特性
CAS番号 |
105369-74-2 |
|---|---|
製品名 |
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid |
分子式 |
C8H14O8 |
分子量 |
238.19 g/mol |
IUPAC名 |
(2S,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O8/c9-2-4(11)5(12)6-3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8+/m1/s1 |
InChIキー |
ZHQPRSWAKSLIDY-FBXMPTEYSA-N |
異性体SMILES |
C1[C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O |
SMILES |
C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O |
正規SMILES |
C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O |
同義語 |
3-Deoxy-β-D-manno-2-octulofuranosonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




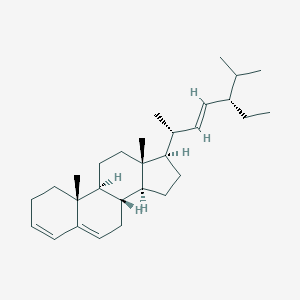
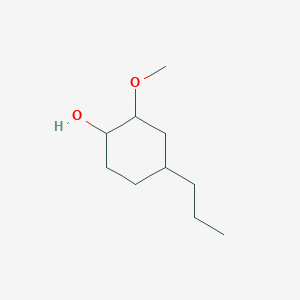
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

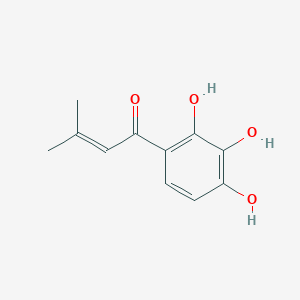
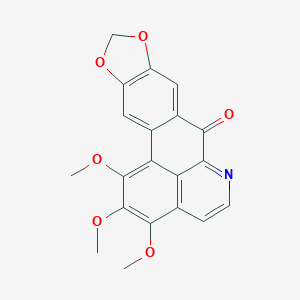
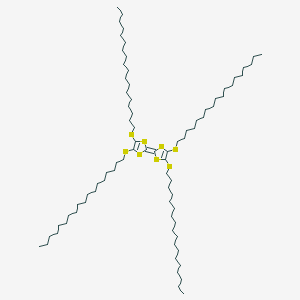


![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
